molecular formula C22H18O3 B3505663 1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone

1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone

Cat. No. B3505663
M. Wt: 330.4 g/mol
InChI Key: OWVXBNHIVJRULJ-UHFFFAOYSA-N
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Description

1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone, also known as BBOP, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. BBOP is a ketone derivative, which is synthesized using a multi-step process. The compound has been extensively studied for its mechanism of action and biochemical and physiological effects, which have been found to be beneficial in several research applications.

Mechanism of Action

1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone has been found to exhibit potent antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound has also been found to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects
1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone has several advantages for use in laboratory experiments, including its high stability, low toxicity, and excellent solubility in organic solvents. However, the compound has some limitations, including its high cost and the complexity of its synthesis.

Future Directions

There are several future directions for the study of 1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone, including:
1. Further investigation of the compound's mechanism of action and its potential use in the treatment of various diseases.
2. Development of new synthesis methods for 1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone that are more cost-effective and efficient.
3. Exploration of the compound's potential use in material science, particularly in the development of new materials with antioxidant properties.
4. Investigation of the compound's potential use in organic synthesis, particularly in the development of new synthetic routes for the preparation of other ketone derivatives.
Conclusion
In conclusion, 1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in the treatment of various diseases. While the compound has several advantages for use in laboratory experiments, it also has some limitations, including its high cost and the complexity of its synthesis. There are several future directions for the study of 1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone, including further investigation of its mechanism of action and potential use in various fields.

Scientific Research Applications

1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The compound has been found to exhibit excellent antioxidant properties and has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

1-[2-[(4-benzoylphenyl)methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3/c1-16(23)20-9-5-6-10-21(20)25-15-17-11-13-19(14-12-17)22(24)18-7-3-2-4-8-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVXBNHIVJRULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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